Cas no 66890-11-7 (4-Quinolinamine, 5,8-dimethoxy-N,N,2-trimethyl-)

4-Quinolinamine, 5,8-dimethoxy-N,N,2-trimethyl- structure
66890-11-7 structure
Product Name:4-Quinolinamine, 5,8-dimethoxy-N,N,2-trimethyl-
CAS No:66890-11-7
MF:C14H18N2O2
MW:246.304923534393
CID:395621
PubChem ID:13163173
Update Time:2025-04-19

4-Quinolinamine, 5,8-dimethoxy-N,N,2-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4-Quinolinamine, 5,8-dimethoxy-N,N,2-trimethyl-
    • 5,8-dimethoxy-N,N,2-trimethylquinolin-4-amine
    • 66890-11-7
    • DTXSID20523822
    • Inchi: 1S/C14H18N2O2/c1-9-8-10(16(2)3)13-11(17-4)6-7-12(18-5)14(13)15-9/h6-8H,1-5H3
    • InChI Key: IPVBUNUOMJDUGJ-UHFFFAOYSA-N
    • SMILES: O(C)C1=CC=C(C2C1=C(C=C(C)N=2)N(C)C)OC

Computed Properties

  • Exact Mass: 246.13694
  • Monoisotopic Mass: 246.136827821g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 34.6Ų

Experimental Properties

  • PSA: 34.59
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